3,4-dimethoxybenzenesulfinic Acid
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Overview
Description
3,4-Dimethoxybenzenesulfinic acid is an organic compound characterized by the presence of two methoxy groups attached to a benzene ring, along with a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxybenzenesulfinic acid typically involves the sulfonation of 3,4-dimethoxybenzene. One common method includes the reaction of 3,4-dimethoxybenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzenesulfonic acid.
Reduction: 3,4-Dimethoxybenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxybenzenesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinic acids.
Industry: Used in the production of dyes, pigments, and other materials where sulfinic acid derivatives are required.
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzenesulfinic acid involves its ability to participate in redox reactions and nucleophilic substitutions. The sulfinic acid group can act as both an electron donor and acceptor, facilitating various chemical transformations. The methoxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic and nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
3,4-Dimethoxybenzene: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
3,4-Dimethoxybenzenesulfide: Contains a sulfide group instead of a sulfinic acid group, leading to different chemical properties.
Uniqueness
3,4-Dimethoxybenzenesulfinic acid is unique due to the presence of both methoxy and sulfinic acid groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and other applications.
Properties
IUPAC Name |
3,4-dimethoxybenzenesulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-7-4-3-6(13(9)10)5-8(7)12-2/h3-5H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVNQYGCMQNUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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